molecular formula C10H13BO4 B14030247 (4-Formyl-3-propoxyphenyl)boronic acid

(4-Formyl-3-propoxyphenyl)boronic acid

Cat. No.: B14030247
M. Wt: 208.02 g/mol
InChI Key: OKPFBYSHPQQTLT-UHFFFAOYSA-N
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Description

(4-Formyl-3-propoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group at the 4-position and a propoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-3-propoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the hydroboration of an appropriate alkene or alkyne, followed by oxidation to yield the boronic acid . Another approach involves the reaction of a halogenated precursor with a boronic ester under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of boronic acids often employs large-scale hydroboration reactions due to their efficiency and scalability. The use of borate esters, such as trimethyl borate, in combination with organometallic reagents, allows for the production of boronic acids in high yields .

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-3-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C10H13BO4

Molecular Weight

208.02 g/mol

IUPAC Name

(4-formyl-3-propoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO4/c1-2-5-15-10-6-9(11(13)14)4-3-8(10)7-12/h3-4,6-7,13-14H,2,5H2,1H3

InChI Key

OKPFBYSHPQQTLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)OCCC)(O)O

Origin of Product

United States

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